(+)-3-Carene is a bicyclic monoterpene characterized by its unique fused cyclohexene and cyclopropane rings. It is a colorless liquid with a sweet, pungent odor reminiscent of fir needles and damp woodlands. This compound is primarily found in turpentine, where it can constitute up to 42% of the total composition, depending on the source. The molecular formula of (+)-3-Carene is CH, and it has a molecular weight of 136.234 g/mol . Its chiral nature allows it to exist in both racemic and enantiomerically enriched forms, contributing to its varied applications in industries such as perfumery and flavoring.
(+)-3-Carene undergoes several notable chemical transformations:
(+)-3-Carene exhibits various biological activities that make it of interest in pharmacology and natural product chemistry:
Several methods exist for synthesizing (+)-3-Carene:
(+)-3-Carene has diverse applications across several industries:
Research into the interactions of (+)-3-Carene has revealed:
(+)-3-Carene shares structural similarities with several other terpenes. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
α-Pinene | Monoterpene | Found in pine resin; known for its anti-inflammatory properties. |
β-Pinene | Monoterpene | Commonly found in essential oils; has a fresh scent. |
Limonene | Monoterpene | Citrus aroma; widely used as a fragrance and cleaning agent. |
Myrcene | Monoterpene | Present in hops; associated with sedative effects. |
Camphor | Terpenoid | Used medicinally; has a strong odor and cooling effect. |
The unique bicyclic structure of (+)-3-Carene differentiates it from these compounds, particularly due to its specific odor profile and potential biological activities.
(+)-3-Carene is a bicyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 grams per mole [11]. The compound possesses a distinctive bicyclic structure consisting of fused cyclohexene and cyclopropane rings, formally designated as 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene [3] [32]. This structural arrangement places (+)-3-carene within the norcarene family of compounds, characterized by the presence of a three-membered cyclopropane ring fused to a six-membered cyclohexene ring [4] [5].
The molecular framework of (+)-3-carene exhibits significant structural rigidity, particularly in the six-membered portion of the bicyclic skeleton, which has been predicted to be near-planar in nature [18] [21]. This planarity contributes to the compound's unique chemical and physical properties, distinguishing it from other monoterpenes with more flexible conformations.
(+)-3-Carene contains two stereogenic centers located at positions 1 and 6 of the bicyclic framework [2] [33]. These chiral centers arise from the carbon atoms at the junction of the cyclopropane and cyclohexene rings, where the tetrahedral geometry and the presence of four different substituents create the conditions necessary for chirality [7]. The stereogenic nature of these positions is fundamental to the compound's optical activity and determines its specific three-dimensional arrangement in space.
The presence of two stereogenic centers theoretically allows for the existence of four possible stereoisomers, following the 2ⁿ rule where n represents the number of chiral centers [29]. However, the rigid bicyclic structure of 3-carene constrains the possible conformations, resulting in only two stable enantiomeric forms rather than the theoretical maximum of four stereoisomers [7].
The stereoisomeric relationships of 3-carene are characterized by the existence of two enantiomeric forms: (+)-3-carene and (-)-3-carene [1] [2]. These enantiomers represent non-superimposable mirror images of each other, exhibiting identical physical and chemical properties in achiral environments while demonstrating opposite optical rotations [29]. The enantiomeric pair demonstrates the fundamental principle that stereoisomers with opposite configurations at all chiral centers are enantiomers [7].
The (-)-3-carene enantiomer, also known as L-delta3-carene, has been reported to occur naturally in various plant species including Camellia sinensis and Magnolia officinalis [2]. The relationship between these two forms is strictly enantiomeric, as they differ in configuration at both stereogenic centers, making them mirror images that cannot be superimposed [29].
The absolute configuration of (+)-3-carene has been definitively established as (1S,6R), indicating S configuration at position 1 and R configuration at position 6 [2] [5] [33]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules and has been confirmed through various analytical techniques including optical rotation measurements and computational studies [18] [21].
The S configuration at position 1 indicates that when the substituents around this carbon are arranged according to priority rules, the sequence from highest to lowest priority proceeds in a counterclockwise direction [29]. Conversely, the R configuration at position 6 indicates a clockwise arrangement of priorities around this stereogenic center. This specific (1S,6R) configuration is responsible for the dextrorotatory optical activity exhibited by (+)-3-carene [11] [18].
(+)-3-Carene exhibits characteristic thermal transition points that reflect its molecular structure and intermolecular forces. The compound has a boiling point range of 170-172°C under standard atmospheric pressure [11] [14]. This relatively moderate boiling point is consistent with the molecular weight and structure of the compound, falling within the expected range for monoterpenes of similar molecular complexity.
The melting point of (+)-3-carene has been reported as -89.5°C [10], indicating that the compound exists as a liquid at room temperature. This low melting point is characteristic of many monoterpenes and reflects the relatively weak intermolecular forces present between (+)-3-carene molecules in the solid state.
The density of (+)-3-carene at 25°C is 0.865 grams per milliliter [11] [12], which corresponds to a specific gravity of 0.865 relative to water at the same temperature. This density value places (+)-3-carene among the lighter organic compounds, consistent with its hydrocarbon nature and the absence of heavy atoms or highly polar functional groups.
The specific gravity measurements across different sources show slight variations, with reported values ranging from 0.860 to 0.868 at 25°C [12] [13]. These minor variations likely reflect differences in purity levels and measurement conditions among different suppliers and analytical laboratories.
The refractive index of (+)-3-carene at 20°C and the sodium D line (589 nanometers) is 1.473 [11] [14]. This optical property provides valuable information for compound identification and purity assessment. The refractive index value is consistent with the aromatic character imparted by the cyclohexene double bond and falls within the typical range for monoterpenes containing unsaturated systems.
Commercial specifications for (+)-3-carene typically specify a refractive index range of 1.4680 to 1.4780 at 20°C [12], allowing for minor variations due to purity differences and measurement uncertainties. This narrow range indicates the consistency of the physical property across different sources and preparation methods.
(+)-3-Carene demonstrates characteristic solubility behavior reflecting its hydrocarbon nature and molecular structure. The compound exhibits very limited water solubility, with reported values of 3.7 milligrams per liter at 20°C [11] and 0.0005 grams per liter according to Organization for Economic Cooperation and Development Test Guideline 105 [13]. This poor aqueous solubility is expected for a hydrocarbon compound lacking polar functional groups.
In contrast to its limited water solubility, (+)-3-carene shows excellent solubility in organic solvents including acetone, ethanol, benzene, chloroform, and methanol [11] [14]. The compound is miscible with fats and oils [3], making it valuable for applications in lipophilic systems and organic synthesis where non-polar or low-polarity solvents are preferred.
The partition coefficient between n-octanol and water (log P) has been determined as 4.38 at 37°C [11] [13], indicating a strong preference for the organic phase. This high partition coefficient value confirms the lipophilic nature of (+)-3-carene and predicts its behavior in biological systems and environmental fate studies.
The vapor pressure characteristics of (+)-3-carene reflect its volatility and potential for atmospheric release. At 20°C, the compound exhibits a vapor pressure of 2.73 hectopascals [11] [13], which translates to approximately 2.05 millimeters of mercury. This moderate vapor pressure indicates that (+)-3-carene is sufficiently volatile to contribute to atmospheric concentrations under ambient conditions.
The vapor pressure data obtained from different sources show consistent values, with one safety data sheet reporting 35 hectopascals at 20°C [10], though this higher value may reflect measurement uncertainties or different purity levels. The volatility of (+)-3-carene is significant for understanding its environmental behavior and potential for atmospheric transport and transformation.
(+)-3-Carene exhibits strong optical activity due to its chiral structure, with a specific rotation [α]₂₀/D of +17° measured neat at 20°C using the sodium D line [11] [14]. This dextrorotatory rotation is characteristic of the (1S,6R) absolute configuration and provides a reliable method for distinguishing (+)-3-carene from its enantiomer (-)-3-carene, which exhibits an equal but opposite rotation.
Detailed studies of the optical activity have been conducted using cavity ring-down polarimetry at multiple wavelengths including 355 and 633 nanometers [18] [21]. These investigations revealed excellent agreement between calculated and measured rotatory powers for the isolated gas-phase species, confirming the reliability of theoretical predictions for this relatively rigid bicyclic system.
Property | Value | Temperature | Reference |
---|---|---|---|
Molecular Weight | 136.23 g/mol | - | [11] |
Boiling Point | 170-172°C | 1 atm | [11] |
Melting Point | -89.5°C | 1 atm | [10] |
Density | 0.865 g/mL | 25°C | [11] |
Refractive Index | 1.473 | 20°C | [11] |
Vapor Pressure | 2.73 hPa | 20°C | [11] |
Water Solubility | 3.7 mg/L | 20°C | [11] |
Specific Rotation [α]₂₀/D | +17° | 20°C | [11] |
The three-membered cyclopropane ring in (+)-3-carene represents a site of significant chemical reactivity due to the substantial angle strain inherent in this structural motif [19]. The internal bond angles of approximately 60° in the cyclopropane ring are considerably smaller than the ideal tetrahedral angle of 109.5°, resulting in approximately 27 kilocalories per mole of angle strain [19]. This strain energy makes the cyclopropane ring susceptible to ring-opening reactions under appropriate conditions.
The reactivity of the cyclopropane ring in (+)-3-carene can be activated through various mechanisms, including electrophilic attack, radical-mediated processes, and transition metal catalysis [19]. The ring strain provides the thermodynamic driving force for reactions that relieve this strain through ring-opening or ring-expansion processes. However, the specific reactivity patterns depend on the reaction conditions and the nature of the attacking species.
The cyclohexene double bond in (+)-3-carene serves as a primary site for chemical transformations, exhibiting typical alkene reactivity patterns [20]. The electron-rich nature of the carbon-carbon double bond makes it susceptible to electrophilic addition reactions, including halogenation, hydrohalogenation, and hydration reactions [20]. The presence of methyl substituents at positions 3 and 7 influences the regioselectivity of these addition reactions through both steric and electronic effects.
Epoxidation reactions of the cyclohexene double bond have been extensively studied, particularly with peroxyformic acid [25]. Computational modeling has revealed that the reaction pathway yielding the trans-epoxide product exhibits a significantly lower activation barrier (7.8 kilocalories per mole) compared to the pathway leading to the cis-epoxide product (9.4 kilocalories per mole) [25]. This difference in activation energies accounts for the observed stereoselectivity in epoxidation reactions.
Treatment of (+)-3-carene with peracetic acid in glacial acetic acid, followed by saponification, results in oxidation to 3,4-caranediol [11]. This transformation demonstrates the susceptibility of the double bond to oxidative cleavage and subsequent functionalization, providing access to more highly oxygenated derivatives.
(+)-3-Carene readily undergoes autoxidation in the presence of atmospheric oxygen, leading to the formation of various oxidation products and eventual resinification [11]. This autoxidation process represents a significant concern for storage and handling, as it can lead to degradation of the compound and formation of potentially reactive species. The addition of stabilizers such as pyrogallol or resorcinol is recommended to inhibit this autoxidation process [11].
Recent investigations into the atmospheric oxidation of 3-carene by hydroxyl radicals have revealed complex mechanistic pathways leading to highly oxidized organic molecules [22] [23]. The oxidation process begins with hydroxyl radical addition to the double bond, resulting in a carbon-centered radical on the tertiary carbon [22]. This initial step is followed by oxygen addition to form peroxy radicals, which can undergo various fate processes including hydrogen-shift reactions, termination reactions, and bimolecular reactions yielding alkoxy radicals [22].
The autoxidation mechanism involves alkoxy bond scission of the cyclohexyl ring, which has been identified as the most likely pathway to highly oxidized product formation [22] [23]. Computational studies have revealed a surprising role for the abstraction of primary hydrogens from methyl groups in the autoxidation process, suggesting that this mechanism may be more general among terpene systems [22].
The thermal stability of (+)-3-carene has been extensively investigated through pyrolysis studies conducted over a temperature range of 753 to 833 Kelvin [26]. At 753 Kelvin, approximately one-third of the 3-carene is converted to products, while complete conversion is achieved at 833 Kelvin [26]. The overall rate constant for 3-carene decomposition follows Arrhenius behavior with the expression k/s⁻¹ = 10^(9.95 ± 0.54) exp(-40.88 ± 2.71 kcal mol⁻¹/RT) [26].
Pyrolysis of (+)-3-carene at temperatures between 300-580°C in the presence of iron(III) oxide on carriers yields para-cymene as the main product [11]. This thermal rearrangement represents a significant structural transformation involving ring-opening and aromatization processes. The mechanism involves initial hydrogen migration reactions followed by carbon-carbon bond dissociation and subsequent cyclization to form aromatic products [26].
The thermal decomposition products include a variety of compounds ranging from simple hydrocarbons to aromatic species. Major products identified include toluene, xylene, and cymene, with benzene, hexatriene, and para-xylene appearing as minor products [26]. Linear hydrocarbons such as allene, butadiene, and isoprene have been identified as primary products in the pyrolysis process [26], indicating that the initial decomposition steps involve ring-opening reactions that lead to acyclic intermediates.
Flammable;Irritant;Health Hazard;Environmental Hazard